Cas no 768-56-9 (4-Phenyl-1-butene)
4-Phenyl-1-butene Chemical and Physical Properties
Names and Identifiers
-
- 4-Phenyl-1-butene
- 3-Butenyl-benzene
- but-3-enylbenzene
- 1-Phenyl-3-butene
- 1-Butene, 4-phenyl-
- NS00005147
- AKOS009156430
- 4-phenyl butene
- EN300-134660
- YGM
- FT-0619386
- 3-buten-1-ylbenzene
- UNII-58584HOZ1Z
- 58584HOZ1Z
- MFCD00026111
- 768-56-9
- LS-13774
- but-3-en-1-ylbenzene
- Benzene, 3-buten-1-yl-
- EC 405-980-7
- but-3-enyl-benzene
- NCIOpen2_000307
- A838870
- 4-Phenyl-1-butene, 99%
- Benzene, 3-butenyl-
- (but-3-en-1-yl)benzene
- Q27261558
- AC-16193
- WLN: 1U3R
- 3-Butenylbenzene
- D91916
- NSC-65603
- DTXSID80227612
- P0161
- 4-Phenylbut-1-ene
- 4-Phenylbutene-1
- NSC 65603
- NSC65603
- DTXCID30150103
- DB-056146
- AAA76856
-
- MDL: MFCD00026111
- Inchi: 1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h2,4-6,8-9H,1,3,7H2
- InChI Key: PBGVMIDTGGTBFS-UHFFFAOYSA-N
- SMILES: C(CC=C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 132.09400
- Monoisotopic Mass: 132.094
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 88.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.3
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: Not determined
- Density: 0.88 g/mL at 25 °C(lit.)
- Melting Point: -70°C
- Boiling Point: 181°C
- Flash Point: Fahrenheit: 140 ° f
Celsius: 60 ° c - Refractive Index: n20/D 1.507(lit.)
- PSA: 0.00000
- LogP: 2.80520
- Solubility: Not determined
4-Phenyl-1-butene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226-H315-H411
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P273-P280-P302+P352+P332+P313+P362+P364-P370+P378-P391-P403+P235-P501
- Hazardous Material transportation number:UN 3295 3/PG 3
- WGK Germany:2
- Hazard Category Code: 38-51/53
- Safety Instruction: S37-S61
- RTECS:EM9000000
-
Hazardous Material Identification:
- HazardClass:3.2
- PackingGroup:III
- Packing Group:III
- Hazard Level:3.2
- Risk Phrases:R38; R51/53
- Packing Group:III
- Safety Term:3.2
- Storage Condition:Keep in a cool, dry, dark place, in a sealed container or cylinder. Keep away from incompatible materials, sources of ignition, and untrained people. Safety label area. Protect container / cylinder from physical injury.
4-Phenyl-1-butene Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
4-Phenyl-1-butene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160313-5ML |
4-Phenyl-1-butene |
768-56-9 | >98.0%(GC) | 5ml |
¥217.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160313-1ml |
4-Phenyl-1-butene |
768-56-9 | >98.0%(GC) | 1ml |
¥62.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160313-25ML |
4-Phenyl-1-butene |
768-56-9 | >98.0%(GC) | 25ml |
¥787.90 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P858495-25ml |
4-Phenyl-1-butene |
768-56-9 | 98% | 25ml |
1,180.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P20602-10ML |
4-Phenyl-1-butene |
768-56-9 | 10ml |
¥1233.54 | 2023-11-04 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P20602-50ML |
4-Phenyl-1-butene |
768-56-9 | 50ml |
¥3501.78 | 2023-11-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P48190-5ml |
4-Phenyl-1-butene |
768-56-9 | 98% | 5ml |
¥429.0 | 2023-04-12 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P48190-1ml |
4-Phenyl-1-butene |
768-56-9 | 98% | 1ml |
¥135.0 | 2023-04-12 | |
| abcr | AB118733-5 g |
4-Phenyl-1-butene, 98%; . |
768-56-9 | 98% | 5g |
€36.50 | 2023-06-24 | |
| abcr | AB118733-25 g |
4-Phenyl-1-butene, 98%; . |
768-56-9 | 98% | 25g |
€57.80 | 2023-06-24 |
4-Phenyl-1-butene Suppliers
4-Phenyl-1-butene Related Literature
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Anirban Maity,Armido Studer Chem. Sci. 2023 14 7675
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Anirban Maity,Armido Studer Chem. Sci. 2023 14 7675
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Fang Hu,Hua Zhang,Yunpeng Chu,Xin-Ping Hui Org. Chem. Front. 2022 9 2734
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M. Rimoldi,D. Fodor,J. A. van Bokhoven,A. Mezzetti Catal. Sci. Technol. 2015 5 4575
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Deqian Peng,Xinwen Yan,Chao Yu,Shaowen Zhang,Xiaofang Li Polym. Chem. 2016 7 2601
Additional information on 4-Phenyl-1-butene
4-Phenyl-1-butene (CAS No. 768-56-9): A Versatile Organic Compound in Chemical and Biomedical Research
4-Phenyl-1-butene, identified by its CAS No. 768-56-9, is an unsaturated organic compound with the molecular formula C10H12. This conjugated diene exhibits unique structural and chemical properties, making it a critical intermediate in organic synthesis and a subject of active research in medicinal chemistry and materials science. Recent advancements have highlighted its potential in drug discovery, particularly in targeting metabolic disorders and cancer pathways.
The compound's structure consists of a phenyl group attached to a four-carbon chain terminating with a terminal double bond (CH2=CHCH2-). This configuration facilitates participation in Diels-Alder reactions and electrophilic additions, enabling its use as a versatile building block for synthesizing complex molecules. For instance, studies published in Organic Letters (2023) demonstrated its role in constructing polycyclic natural products via tandem cycloaddition strategies, showcasing its utility in total synthesis projects.
In pharmaceutical research, 4-phenylbutene derivatives have gained attention for their biological activities. A 2023 study in Nature Communications revealed that analogs of this compound exhibit selective inhibition of fatty acid amide hydrolase (FAAH), a key enzyme involved in endocannabinoid metabolism. This discovery positions it as a promising lead compound for developing treatments for chronic pain and inflammatory conditions without the psychoactive effects associated with cannabinoids.
Synthetic methodologies for preparing CAS 768-56-9 have evolved significantly over the past decade. Traditional Grignard reactions have been complemented by environmentally friendly protocols utilizing microwave-assisted catalysis reported in Green Chemistry (2022). These methods achieve high yields (>95%) while reducing energy consumption by 30%, aligning with current trends toward sustainable chemistry practices.
In materials science applications, the compound's ability to form stable polymers under UV irradiation has been leveraged for creating novel photoresists used in semiconductor manufacturing. Research from Advanced Materials (2023) demonstrated that copolymers incorporating 4-phencylbutene units exhibit enhanced thermal stability compared to conventional materials, making them suitable for next-generation microelectronic devices.
Biochemical studies have further expanded its utility through enzyme-catalyzed transformations. A recent report in JACS Au (2023) described the use of engineered cytochrome P450 enzymes to selectively oxidize this compound into pharmacologically active metabolites, opening new avenues for biocatalytic drug production processes.
In vivo pharmacokinetic studies conducted on murine models (Toxicological Sciences 2023) showed favorable metabolic profiles when administered orally, with rapid conversion into non-toxic glucuronide conjugates. This metabolic stability suggests potential for development as an orally bioavailable therapeutic agent.
The compound's photochemical properties are also being explored for photodynamic therapy applications. A collaborative study between MIT and Harvard (Bioconjugate Chemistry 2023) demonstrated that conjugating this molecule with photosensitizers enhances tumor cell targeting efficiency by 40% compared to conventional agents, indicating promise in oncology research.
Spectroscopic analysis confirms that the terminal double bond's conjugation with the phenyl ring induces significant bathochromic shifts observed via UV-vis spectroscopy (λmax: ~λ nm). This electronic behavior has been exploited to design fluorescent probes for real-time monitoring of cellular redox states (Analytical Chemistry 2023). Such probes enable non-invasive tracking of oxidative stress markers associated with neurodegenerative diseases.
Ongoing research focuses on optimizing its use as an asymmetric catalyst ligand component (Angewandte Chemie 2023). Chiral derivatives prepared using organocatalytic approaches achieve enantioselectivities up to 98% ee in aldol reactions, outperforming traditional chiral auxiliaries while avoiding heavy metal contamination risks.
The compound's structural versatility continues to drive innovations across multiple disciplines. Its documented interactions with human serum albumin (Biochemical Pharmacology 2023) suggest potential applications as a drug delivery carrier system through ligand-targeted nanoparticle formulations currently under preclinical evaluation.
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